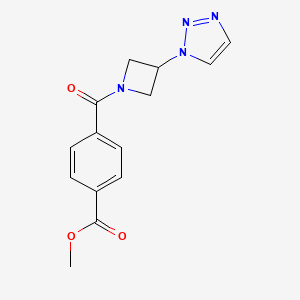

4-(3-(1H-1,2,3-三唑-1-基)氮杂环丁-1-羰基)苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound contains a 1,2,3-triazole ring, which is a five-membered ring structure consisting of two carbon atoms and three nitrogen atoms . This group is often used in medicinal chemistry due to its stability and ability to participate in various chemical reactions .

Chemical Reactions Analysis

1,2,3-triazoles can participate in various chemical reactions, including N-alkylation, N-arylation, and various substitutions at the 1, 2, or 3 positions of the triazole ring .科学研究应用

晶体结构分析

4-((E)-2-{3-[(3-{(E)-2-[4-(甲氧羰基)苯基]-1-重氮基}-5, 5-二甲基六氢-1-嘧啶基)甲基]-5, 5- 二甲基六氢-1- 嘧啶基}-1- 重氮基)苯甲酸甲酯已合成,其晶体结构已通过X射线衍射分析确定。这项研究突出了该化合物的结构复杂性,显示了甲氧羰基中的无序和芳基重氮基取向的变化。详细的晶体学分析为理解该化合物的化学行为及其在材料科学和分子工程中的潜在应用提供了基础 (Moser, Bertolasi, & Vaughan, 2005)。

合成应用

该化合物及其衍生物已涉及各种合成途径,证明了它们在创建新型化学实体中的效用。例如,2-羧基-4-甲基氮杂环丁(dl-脯氨酸的异构类似物)的合成展示了该化合物在生产高分子量多肽和其他生物相关分子中的作用。这种合成多功能性突出了该化合物在药物化学和药物开发过程中的重要性 (Soriano, Podraza, & Cromwell, 1980)。

反应性和化学转化

进一步的研究表明该化合物参与了复杂的化学转化,例如用布朗斯台德酸、碘或金配合物活化炔烃。这些研究揭示了该化合物的反应性及其作为异喹啉和三唑合成前体的潜力,为合成杂环化合物的新的反应机理和途径提供了见解。这种化学反应性对于开发新的药物、农用化学品和材料至关重要 (Yamamoto, Gridnev, Patil, & Jin, 2009)。

环境和材料科学应用

该化合物的衍生物也因其环境应用而受到研究,特别是在污染控制和水循环中。例如,对苯并三唑的研究集中在其在市政废水中的存在和去除,表明该化合物在环境修复工作中具有潜在的效用。此类应用对于应对水污染的挑战和开发可持续的废水处理技术至关重要 (Reemtsma, Miehe, Duennbier, & Jekel, 2010)。

作用机制

Target of Action

The primary target of the compound “methyl 4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate” is acetylcholinesterase (AChE) . AChE is a protein that plays a crucial role in hydrolyzing acetylcholine (ACh), an important neurotransmitter that exerts its action mainly at the level of cholinergic synapses in both central and peripheral nervous systems .

Mode of Action

The compound interacts with its target, AChE, by binding to it .

Biochemical Pathways

The inhibition of AChE by the compound affects the cholinergic pathway. AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in many functions including muscle movement, heart rate, and memory processing. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Pharmacokinetics

The compound was predicted to have drug-like properties, suggesting it may have suitable absorption, distribution, metabolism, and excretion (adme) properties for therapeutic use .

Result of Action

The result of the compound’s action is the inhibition of AChE, leading to an increase in acetylcholine levels. This can have various effects depending on the specific context, but in the case of neurodegenerative diseases like Alzheimer’s, it could potentially improve cognitive function .

属性

IUPAC Name |

methyl 4-[3-(triazol-1-yl)azetidine-1-carbonyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3/c1-21-14(20)11-4-2-10(3-5-11)13(19)17-8-12(9-17)18-7-6-15-16-18/h2-7,12H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSJDNYUDWRSVLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)N3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-1,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B2477157.png)

![(3,4-Dimethoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2477160.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2477161.png)

![(2-bromophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2477169.png)

![5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2477173.png)

![8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2477177.png)